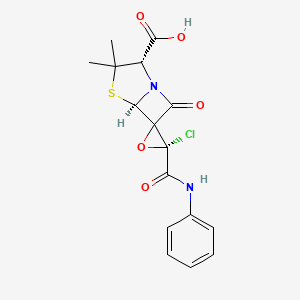![molecular formula C18H24O4 B1230246 3-(11,11-二甲基-8-亚甲基-4-氧代-5-双环[7.2.0]十一烷基)氧杂-2,5-二酮](/img/structure/B1230246.png)
3-(11,11-二甲基-8-亚甲基-4-氧代-5-双环[7.2.0]十一烷基)氧杂-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylene-5-(2,5-dioxotetrahydrofuran-3-yl)-6-oxo-10,10-dimethylbicyclo[720]undecane: is a complex organic compound characterized by its unique bicyclic structure
科学研究应用
2-Methylene-5-(2,5-dioxotetrahydrofuran-3-yl)-6-oxo-10,10-dimethylbicyclo[7:2:0]undecane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential applications in drug discovery and development due to its unique structure and reactivity.
Materials Science: Utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylene-5-(2,5-dioxotetrahydrofuran-3-yl)-6-oxo-10,10-dimethylbicyclo[7:2:0]undecane typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction between a diene and a dienophile. This reaction is typically carried out under thermal conditions or using a Lewis acid catalyst to enhance the reaction rate and yield.
Introduction of the methylene group: The methylene group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired methylene group.
Incorporation of the dioxotetrahydrofuran moiety: This step involves the formation of the tetrahydrofuran ring through a cyclization reaction, followed by oxidation to introduce the dioxo functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance the efficiency of each step.
化学反应分析
Types of Reactions
2-Methylene-5-(2,5-dioxotetrahydrofuran-3-yl)-6-oxo-10,10-dimethylbicyclo[7:2:0]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
作用机制
The mechanism of action of 2-methylene-5-(2,5-dioxotetrahydrofuran-3-yl)-6-oxo-10,10-dimethylbicyclo[7:2:0]undecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
- 2-Methylene-5-(2,5-dioxotetrahydrofuran-3-yl)-6-oxo-10,10-dimethylbicyclo[7:2:0]undecane
- 4-(2,5-Dioxotetrahydrofuran-3-yl)-1,2,3,4-tetrahydronaphthalene-1,2-dicarboxylic Anhydride
- 2,5-Dioxotetrahydro-3-furanyl acetate
Uniqueness
2-Methylene-5-(2,5-dioxotetrahydrofuran-3-yl)-6-oxo-10,10-dimethylbicyclo[7:2:0]undecane is unique due to its bicyclic structure and the presence of multiple functional groups
属性
分子式 |
C18H24O4 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
3-(10,10-dimethyl-2-methylidene-6-oxo-5-bicyclo[7.2.0]undecanyl)oxolane-2,5-dione |
InChI |
InChI=1S/C18H24O4/c1-10-4-5-11(12-8-16(20)22-17(12)21)15(19)7-6-14-13(10)9-18(14,2)3/h11-14H,1,4-9H2,2-3H3 |
InChI 键 |
HIFLEGNWVFLGLY-UHFFFAOYSA-N |
SMILES |
CC1(CC2C1CCC(=O)C(CCC2=C)C3CC(=O)OC3=O)C |
规范 SMILES |
CC1(CC2C1CCC(=O)C(CCC2=C)C3CC(=O)OC3=O)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-methoxy-2-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]-4-quinolinamine](/img/structure/B1230166.png)




![Acetic acid,2-(10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-](/img/structure/B1230175.png)



![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1230180.png)
![[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate](/img/structure/B1230182.png)

